molecular formula C14H15N3O2S B5754241 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5754241
M. Wt: 289.35 g/mol
InChI Key: LUTDWNXPOQBLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as BZ-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZ-423 is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. BZ-423 has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a variety of diseases.

Mechanism of Action

3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide works by targeting a specific protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in the regulation of mitochondrial function and has been implicated in a variety of diseases. 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide binds to mBDZR and activates a signaling pathway that leads to the inhibition of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as T cells and macrophages. 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has also been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for mBDZR. This allows researchers to study the effects of mBDZR activation in a controlled manner. However, one limitation of using 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of more potent and selective analogs of 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide that could be used in clinical settings. Another area of interest is the study of the role of mBDZR in various disease states, including cancer and neurodegenerative diseases. Finally, the potential use of 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide as a therapeutic agent in combination with other drugs is also an area of active research.

Synthesis Methods

3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with butyryl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a variety of diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. 3-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has also been shown to have anticancer effects, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-(butanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-4-12(18)16-11-6-3-5-10(9-11)13(19)17-14-15-7-8-20-14/h3,5-9H,2,4H2,1H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDWNXPOQBLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butanoylamino)-N-(1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.